molecular formula C9-H6-N2-O2 B1165893 Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate CAS No. 92854-60-9

Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate

Cat. No.: B1165893
CAS No.: 92854-60-9
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Description

Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H12Cl4O4. It is an ester derived from acetic acid and 2,4-dichlorophenol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate typically involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the ethyl chloroacetate, displacing the chloride ion .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In agricultural applications, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. In pharmaceutical research, its antitumor activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2,2-bis(2,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in agriculture, pharmaceuticals, and chemical research. Its unique chemical structure and reactivity make it a valuable tool in various scientific endeavors.

Properties

CAS No.

92854-60-9

Molecular Formula

C9-H6-N2-O2

Origin of Product

United States

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